Cas no 207738-04-3 (9-Acridinecarboxylicacid, 1,2,3,4-tetrahydro-, hydrate (1:2))

207738-04-3 structure
Product name:9-Acridinecarboxylicacid, 1,2,3,4-tetrahydro-, hydrate (1:2)
9-Acridinecarboxylicacid, 1,2,3,4-tetrahydro-, hydrate (1:2) Chemical and Physical Properties
Names and Identifiers
-
- 9-Acridinecarboxylicacid, 1,2,3,4-tetrahydro-, hydrate (1:2)
- 1,2,3,4-tetrahydroacridine-9-carboxylic acid,dihydrate
- 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate
- 5,6,7,8-tetrahydroacridine-9-carboxylic acid, oxamethane, oxamethane
- FT-0606194
- I04-8609
- ST086517
- SureCN3871916
- 1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid;dihydrate
- 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate, 96%
- DTXSID60583627
- AKOS015893919
- starbld0003756
- 207738-04-3
- SCHEMBL3871916
- 1,2,3,4-Tetrahydroacridine-9-carboxylic acid--water (1/2)
- 1,2,3,4-Tetrahydroacridine-9-carboxylic acid;dihydrate
- 1 2 3 4-TETRAHYDRO-9-ACRIDINECARBOXYLIC&
- 1,2,3,4-tetrahydroacridine-9-carboxylic acid dihydrate
-
- MDL: MFCD00167258
- Inchi: InChI=1S/C14H13NO2.2H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H,16,17);2*1H2
- InChI Key: GGRKIMLQOSYIDR-UHFFFAOYSA-N
- SMILES: O.C1C2C(=NC3C(C=2C(O)=O)=CC=CC=3)CCC1.O
Computed Properties
- Exact Mass: 263.11575802g/mol
- Monoisotopic Mass: 263.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 305
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.2Ų
Experimental Properties
- Melting Point: 284-288 °C (lit.)
9-Acridinecarboxylicacid, 1,2,3,4-tetrahydro-, hydrate (1:2) Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Risk Phrases:36/37/38
9-Acridinecarboxylicacid, 1,2,3,4-tetrahydro-, hydrate (1:2) Related Literature
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
207738-04-3 (9-Acridinecarboxylicacid, 1,2,3,4-tetrahydro-, hydrate (1:2)) Related Products
- 74960-58-0(2-Ethyl-3-methyl-quinoline-4-carboxylic acid)
- 946313-16-2(3-methyl-N-{2-6-(methylsulfanyl)-4-(propan-2-yl)amino-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}butanamide)
- 1343992-98-2(1-(2-Bromoethyl)-3,5-dimethylcyclohexane)
- 59301-25-6(5-(2-Bromophenyl)-4H-1,2,4-triazol-3-amine)
- 2059932-49-7((2-chlorophenyl)(methyl)oxo-lambda6-sulfanylidene(methyl)amine)
- 939054-45-2(6-bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole)
- 2680715-44-8(2-{(prop-2-en-1-yloxy)carbonylamino}-5-(propan-2-yl)benzoic acid)
- 91917-65-6(Ro15-4513)
- 1075753-27-3(2-Chloro-7-(trifluoromethyl)-1H-benzimidazole)
- 1797091-81-6(N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]propanamide)
Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk